4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a synthetic organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzenesulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached via sulfonylation reactions using sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be used to study the effects of trifluoromethyl and oxadiazole groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a promising scaffold for drug development.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its unique properties may contribute to the performance and stability of these products.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine: shares similarities with other trifluoromethylated oxadiazoles and sulfonyl piperidines.
Trifluoromethylated Oxadiazoles: Compounds with similar structures but different substituents on the oxadiazole ring.
Sulfonyl Piperidines: Compounds with different substituents on the piperidine ring or sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and oxadiazole groups enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-3-1-2-4-11(10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZIVIWIKTPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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